molecular formula C20H19N3O3 B12173884 N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide

Cat. No.: B12173884
M. Wt: 349.4 g/mol
InChI Key: BROMIALSLSGBIE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydro-pyridoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an anti-cancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. For example, it may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4,5-trimethoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide
  • N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propionamide

Uniqueness

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group and acetamide linkage contribute to its distinct reactivity and potential therapeutic applications .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)acetamide

InChI

InChI=1S/C20H19N3O3/c1-26-14-6-4-5-13(11-14)21-19(24)20(25)23-10-9-18-16(12-23)15-7-2-3-8-17(15)22-18/h2-8,11,22H,9-10,12H2,1H3,(H,21,24)

InChI Key

BROMIALSLSGBIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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